REACTION_CXSMILES
|
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:13][S:14]([C:17]1[CH:18]=[N:19][CH:20]=[C:21]([C:23]#[C:24][C:25](OCC)([O:29]CC)[O:26][CH2:27][CH3:28])[CH:22]=1)(=[O:16])=[O:15]>C1(C)C=CC=CC=1>[CH2:27]([O:26][C:25](=[O:29])[C:24]#[C:23][C:21]1[CH:20]=[N:19][CH:18]=[C:17]([S:14]([CH3:13])(=[O:15])=[O:16])[CH:22]=1)[CH3:28] |f:0.1|
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
3-methanesulfonyl-5-triethoxyprop-1-ynyl-pyridine
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1C=NC=C(C1)C#CC(OCC)(OCC)OCC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica (30% ethyl acetate/hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C#CC=1C=NC=C(C1)S(=O)(=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |